molecular formula C20H18N4O4 B2787433 N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941938-36-9

N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2787433
CAS No.: 941938-36-9
M. Wt: 378.388
InChI Key: JOMULKVEWJRBSW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and an acetamide moiety at position 3. This compound belongs to a class of pyrazolo-pyrazine derivatives, which are explored for their pharmacological properties, including kinase inhibition and anti-inflammatory activity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-27-15-6-4-14(5-7-15)17-11-18-20(26)23(8-9-24(18)22-17)13-19(25)21-12-16-3-2-10-28-16/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMULKVEWJRBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N4O5C_{25}H_{30}N_{4}O_{5} with a molecular weight of 466.5 g/mol. The compound's unique structure, featuring a furan ring and a pyrazolo[1,5-a]pyrazine moiety, contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown that certain pyrazole derivatives possess MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
  • Biofilm Formation : These derivatives have also been effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics such as Ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
7b0.22Not specifiedSignificant
5a0.25Not specifiedSignificant

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • Cytotoxicity Studies : In vitro cytotoxicity assays on human cancer cell lines have indicated that this compound exhibits selective toxicity towards cancer cells with low toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase with IC50 values ranging from 12.27–31.64 μM, which is critical for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52–2.67 μM, further contributing to its antimicrobial properties .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives where the target compound was included in a series of tests against Mycobacterium tuberculosis. The results indicated promising activity with IC50 values suggesting effective inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, enabling comparative analysis:

Compound Name Core Structure Key Substituents Reported Activity Reference
This compound Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, furan-2-ylmethyl, acetamide Hypothesized kinase inhibition (based on structural analogy)
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, sulfanyl bridge, 4-phenoxyphenyl ATP-competitive enzyme inhibition (e.g., kinase targets)
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine Bromophenyl, methylpyrimidine, acetamide Anticancer activity (preclinical studies)
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 2-methoxyphenyl, acetamide Antiviral and antiproliferative activity
N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide Imidazole-thiazole hybrid Arylidene, thiazole, acetamide Antibacterial and antioxidant activity (IC50: 12–25 μM for DPPH scavenging)

Key Observations:

Core Heterocycle Influence :

  • Pyrazolo[1,5-a]pyrazine derivatives (e.g., the target compound and ) exhibit enhanced π-π stacking interactions with enzyme active sites compared to pyrazolo[3,4-d]pyrimidines (), likely due to their planar fused-ring systems .
  • Replacement of the sulfanyl group () with an oxo group (target compound) may alter hydrogen-bonding capacity and metabolic stability .

The furan-2-ylmethyl group in the target compound introduces moderate steric bulk compared to simpler alkyl chains in analogs like , which may influence bioavailability .

Pharmacological Activity :

  • Pyrazolo-pyrazine sulfanyl derivatives () show stronger enzyme inhibition (IC50 < 1 μM) than pyrazolo-pyrimidines (IC50 ~5–10 μM), suggesting core structure critically impacts potency .
  • Acetamide-linked thiazole or triazole moieties () confer antioxidant activity, absent in the pyrazolo-pyrazine class, highlighting functional group-dependent effects .

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